2-(2-Bromo-5-methoxyphenyl)ethanamine

Description

BenchChem offers high-quality 2-(2-Bromo-5-methoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-5-methoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

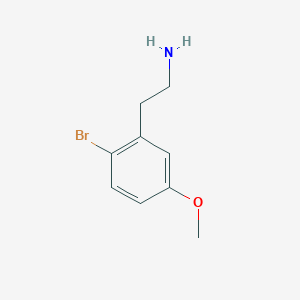

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOJHGDTHVOSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 2-(2-Bromo-5-methoxyphenyl)ethanamine

[1][2][3][4]

Executive Summary & Identification

2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) is a structural isomer of the well-known psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1][2] Unlike 2C-B, which possesses a 2,5-dimethoxy substitution pattern, this compound features a single methoxy group at the 5-position and a bromine atom at the 2-position (ortho to the ethylamine chain).

This compound is primarily utilized in structure-activity relationship (SAR) studies to probe the binding domains of serotonin receptors (5-HT2A/2C) and as a forensic reference standard to distinguish positional isomers in seized samples. Its unique substitution pattern alters its electronic and steric properties, making it a critical control in pharmacological assays.

Chemical Identity Table

| Property | Data |

| CAS Number | 910381-02-1 |

| IUPAC Name | 2-(2-Bromo-5-methoxyphenyl)ethanamine |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| SMILES | COC1=CC(=C(C=C1)Br)CCN |

| InChI Key | DKOJHGDTHVOSEO-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid (HCl salt) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

Synthesis & Production Protocol

The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine follows a robust Henry Reaction (Nitroaldol Condensation) pathway, a field-proven standard for phenethylamine derivatives. This protocol prioritizes regiospecificity to ensure the bromine atom remains at the 2-position without migration.

Phase 1: Precursor Preparation (2-Bromo-5-methoxybenzaldehyde)

The critical starting material is 2-bromo-5-methoxybenzaldehyde (CAS 7507-86-0).[3][4] Direct bromination of m-anisaldehyde is the most efficient route.

-

Reagents: 3-Methoxybenzaldehyde (m-anisaldehyde), Bromine (Br₂), Dichloromethane (DCM), Sodium Carbonate.

-

Mechanism: Electrophilic aromatic substitution. The aldehyde group directs meta, while the methoxy group directs ortho/para. The synergistic directing effects favor bromination at the 2-position (ortho to aldehyde, para to methoxy) and the 6-position. Careful temperature control favors the 2-bromo isomer.

-

Protocol Insight: Conduct bromination at 0°C in DCM. The presence of iron powder (catalyst) can increase yield but may promote poly-bromination.

Phase 2: The Henry Reaction (Nitrostyrene Formation)

-

Reagents: 2-Bromo-5-methoxybenzaldehyde, Nitromethane (excess), Ammonium Acetate (catalyst).

-

Conditions: Reflux in glacial acetic acid or use a solvent-free microwave method.

-

Product: 2-Bromo-5-methoxy-β-nitrostyrene.

-

Validation: The appearance of a vivid yellow/orange crystalline solid indicates successful formation of the conjugated nitrostyrene system.

Phase 3: Reduction to Amine

-

Reagents: Lithium Aluminum Hydride (LiAlH4) or NaBH4/CuCl2.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

-

Procedure:

-

Prepare a suspension of LiAlH4 in anhydrous THF under nitrogen atmosphere.

-

Add the nitrostyrene solution dropwise to maintain a gentle reflux (exothermic).

-

Reflux for 4–6 hours to ensure complete reduction of both the alkene and nitro groups.

-

Workup: Quench carefully (Fieser method: water, 15% NaOH, water) to precipitate aluminum salts. Filter and extract the amine oil.[5]

-

Salt Formation: Dissolve the freebase oil in dry ether and bubble HCl gas to precipitate the hydrochloride salt.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic pathway from commercially available precursors to the target phenethylamine.

Applications & Pharmacological Context[6][8]

Serotonin Receptor Ligand Profiling

This compound serves as a vital tool in mapping the 5-HT2A receptor binding pocket .

-

Steric Bulk Analysis: The bromine atom at position 2 introduces significant steric bulk adjacent to the ethylamine side chain. Comparing its affinity to 2C-B (4-bromo) allows researchers to quantify the steric tolerance of the receptor's orthosteric site.

-

Electronic Effects: The removal of the 2-methoxy group (present in 2C-B) and placement of bromine at that position alters the electrostatic potential map of the aromatic ring, affecting pi-pi stacking interactions within the receptor.

Forensic Differentiation

In forensic toxicology, distinguishing between positional isomers is critical.

-

Mass Spectrometry (MS): While the molecular ion (m/z 230/232 due to Br isotopes) is identical to other isomers, the fragmentation pattern (MS/MS) differs. The loss of the ethylamine chain and subsequent ring fragmentation will show unique abundance ratios compared to 4-bromo isomers.

-

Chromatography: It elutes at a distinct retention time in GC-MS and LC-MS assays compared to 2C-B and 2C-H derivatives, preventing false positives in drug enforcement testing.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Irritant: Causes serious eye irritation and skin irritation.

-

Target Organ Toxicity: Potential CNS effects (structural analog to psychotropics).

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood. Use a glove box for weighing the freebase form.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). The freebase is sensitive to CO₂ absorption (carbamate formation); the HCl salt is hygroscopic.

Safety Decision Tree

Figure 2: Operational safety workflow for handling the compound in different physical states.

References

-

Accela ChemBio. (n.d.).[1][2] Product Information: 2-(2-Bromo-5-Methoxyphenyl)Ethanamine (CAS 910381-02-1).[1][2][6] Retrieved from [Link][1][2]

-

PubChem. (n.d.). Compound Summary: 2-(2-bromo-5-methoxyphenyl)ethanamine.[7][1][2][6] National Library of Medicine. Retrieved from [Link]

-

Lear, Y., & Durst, T. (1996).[8] Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry (describing precursor synthesis). Retrieved from [Link]

- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (General reference for phenethylamine synthesis methodologies).

Sources

- 1. 40525-77-7,trans-3-Aminocyclohexanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 40525-77-7,trans-3-Aminocyclohexanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 6. 910381-02-1,2-(2-Bromo-5-Methoxyphenyl)Ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 2-(2-bromo-5-methoxyphenyl)ethanamine | 910381-02-1 [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanamine: Structure, Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a substituted phenethylamine of interest in medicinal chemistry and pharmacological research. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, and potential applications based on its structural relationship to biologically active molecules.

Chemical Identity: IUPAC Name and Synonyms

The precise identification of a chemical entity is fundamental for scientific communication and research. The nomenclature of the compound of interest is as follows:

IUPAC Name: 2-(2-Bromo-5-methoxyphenyl)ethanamine[1]

This systematic name accurately describes the molecular structure, indicating an ethanamine chain attached to a phenyl ring at the first carbon. The phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position.

Synonyms: While no widely recognized common name exists for this specific molecule, it is crucial to distinguish it from structurally similar and more well-known compounds. It is important to note that slight variations in substituent positions can lead to vastly different pharmacological profiles. For instance, the closely related compound 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine is famously known as 2C-B, a psychedelic drug[2]. Therefore, precise nomenclature is paramount.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, formulation, and interpretation of its biological activity. The following table summarizes the key properties of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

| Property | Value | Source |

| Molecular Formula | C9H12BrNO | [1][3] |

| Molecular Weight | 230.104 g/mol | [3] |

| Monoisotopic Mass | 229.01022 Da | [1] |

| Predicted XlogP | 1.9 | [1] |

Note: Some properties, such as the XlogP, are predicted values and should be confirmed experimentally.

Proposed Synthesis Pathway

Proposed Synthetic Workflow:

The synthesis can be envisioned as a multi-step process involving the formation of a phenylacetonitrile intermediate followed by its reduction to the target primary amine.

Caption: Proposed synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Step-by-Step Methodology:

Step 1: Triflation of 2-Bromo-5-methoxyphenol

-

Rationale: The hydroxyl group of the starting phenol is not a good leaving group for a subsequent cross-coupling reaction. Converting it to a triflate ester significantly enhances its leaving group ability.

-

Protocol:

-

Dissolve 2-bromo-5-methoxyphenol in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to act as a base.

-

Slowly add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methoxyphenyl trifluoromethanesulfonate.

-

Step 2: Cyanation of the Triflate

-

Rationale: A palladium-catalyzed cross-coupling reaction is a robust method for introducing a cyano group, which serves as a precursor to the ethylamine side chain.

-

Protocol:

-

Combine the triflate from the previous step, zinc cyanide (Zn(CN)2), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in a suitable solvent like dimethylformamide (DMF).

-

Degas the mixture and heat it under an inert atmosphere.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 2-(2-bromo-5-methoxyphenyl)acetonitrile.

-

Step 3: Reduction of the Nitrile

-

Rationale: The nitrile group can be readily reduced to a primary amine using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

-

Protocol (using Lithium Aluminum Hydride):

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the 2-(2-bromo-5-methoxyphenyl)acetonitrile in the same dry solvent and add it dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the nitrile is fully reduced (monitor by TLC or IR spectroscopy).

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

-

Dry the filtrate and concentrate under reduced pressure to yield the final product, 2-(2-bromo-5-methoxyphenyl)ethanamine.

-

Potential Applications and Areas for Future Research

Direct research on the biological activity of 2-(2-Bromo-5-methoxyphenyl)ethanamine is limited. However, its structural similarity to other pharmacologically active phenethylamines suggests several potential avenues for investigation.

-

Psychoactive Research: As a structural analog of 2C-B, this compound could be investigated for its potential psychoactive properties. It is plausible that it may interact with serotonin receptors, particularly the 5-HT2A subtype, which is a key target for many psychedelic compounds[2]. However, its specific pharmacological profile (agonist, antagonist, or partial agonist activity) and potency would require extensive in vitro and in vivo studies.

-

Medicinal Chemistry Scaffolding: Substituted phenethylamines are privileged scaffolds in drug discovery. The bromo and methoxy functional groups on the phenyl ring of 2-(2-Bromo-5-methoxyphenyl)ethanamine offer handles for further chemical modification. This could allow for the generation of a library of derivatives to be screened for a wide range of biological targets. For instance, some bromophenols have shown anti-inflammatory effects[4].

-

Radioligand Development: The development of radiolabeled ligands for positron emission tomography (PET) imaging is a crucial tool in neuroscience research. Structurally related phenethylamines have been successfully radiolabeled to study serotonin receptor distribution and dynamics in the brain[5]. The bromine atom in 2-(2-bromo-5-methoxyphenyl)ethanamine could potentially be replaced with a positron-emitting isotope, such as bromine-76, to create a novel PET radioligand.

Conclusion

2-(2-Bromo-5-methoxyphenyl)ethanamine is a distinct chemical entity with potential for further scientific exploration. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and potential areas of application. As with any novel compound, further experimental validation of its properties and biological activities is necessary to fully elucidate its scientific value.

References

-

ChemSynthesis. (2025, May 20). 2-(5-bromo-2-methoxyphenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-bromo-5-methoxyphenyl)ethanamine. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(2-bromo-5-methoxyphenyl)ethanamine (C9H12BrNO) [pubchemlite.lcsb.uni.lu]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(2-Bromo-5-methoxyphenyl)ethanamine: A Technical Guide

Introduction

2-(2-Bromo-5-methoxyphenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. As with any novel compound, comprehensive structural elucidation is paramount to understanding its chemical behavior and potential biological activity. Spectroscopic analysis provides a fundamental and non-destructive means to confirm the molecular structure and purity of a synthesized compound. This in-depth technical guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(2-Bromo-5-methoxyphenyl)ethanamine. The interpretations provided herein are based on established principles of spectroscopy and data from structurally analogous compounds, offering a robust predictive profile for researchers in the field.

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecule's constituent parts is essential for interpreting its spectroscopic data. The structure of 2-(2-Bromo-5-methoxyphenyl)ethanamine incorporates a substituted aromatic ring and an ethylamine side chain. The key structural features influencing its spectroscopic signature are:

-

1,2,4-Trisubstituted Benzene Ring: The positions of the bromo, methoxy, and ethylamine groups on the aromatic ring create a specific splitting pattern in the ¹H NMR spectrum and distinct chemical shifts in the ¹³C NMR spectrum.

-

Ethylamine Side Chain: The two methylene groups (-CH₂-) of the ethylamine moiety will exhibit characteristic chemical shifts and coupling patterns in the NMR spectra. The primary amine (-NH₂) group will have distinct absorptions in the IR spectrum.

-

Functional Groups: The methoxy (-OCH₃) group, the carbon-bromine (C-Br) bond, and the primary amine (-NH₂) group each have characteristic spectroscopic signatures that will be discussed in detail.

The following sections will dissect the predicted spectroscopic data, explaining the causal relationships between the molecular structure and the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The following is a predictive analysis of the ¹H and ¹³C NMR spectra of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a novel phenethylamine derivative would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as those of the amine group.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.[2]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy: Predicted Data

The predicted ¹H NMR spectrum of 2-(2-Bromo-5-methoxyphenyl)ethanamine in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 6.85 | d | ~ 3.0 | 1H |

| H-4 | ~ 6.65 | dd | ~ 8.8, 3.0 | 1H |

| H-6 | ~ 7.35 | d | ~ 8.8 | 1H |

| -OCH₃ | ~ 3.80 | s | - | 3H |

| Ar-CH₂- | ~ 2.90 | t | ~ 7.0 | 2H |

| -CH₂-NH₂ | ~ 3.05 | t | ~ 7.0 | 2H |

| -NH₂ | ~ 1.50 | br s | - | 2H |

Rationale for Assignments:

-

Aromatic Protons (H-3, H-4, H-6): The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted ring.

-

H-6 is ortho to the bromine atom and will be the most deshielded, appearing at the lowest field (~7.35 ppm) as a doublet.

-

H-4 is ortho to the methoxy group and para to the bromine, experiencing both shielding and deshielding effects, and will likely appear as a doublet of doublets around 6.65 ppm.

-

H-3 is ortho to the ethylamine group and meta to the bromine, and is expected to be the most shielded, appearing as a doublet around 6.85 ppm.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons, thus they will appear as a sharp singlet at approximately 3.80 ppm.[3]

-

Ethylamine Protons (Ar-CH₂- and -CH₂-NH₂): The two methylene groups will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (Ar-CH₂-) is expected around 2.90 ppm. The methylene group adjacent to the nitrogen (-CH₂-NH₂) will be slightly more deshielded and appear around 3.05 ppm.[1]

-

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom.[1][4] The chemical shift can vary depending on solvent and concentration but is predicted to be around 1.50 ppm. This signal will disappear upon the addition of D₂O, which is a definitive test for exchangeable protons.[1]

¹³C NMR Spectroscopy: Predicted Data

The predicted ¹³C NMR spectrum of 2-(2-Bromo-5-methoxyphenyl)ethanamine is summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 138 |

| C-2 | ~ 115 |

| C-3 | ~ 118 |

| C-4 | ~ 112 |

| C-5 | ~ 160 |

| C-6 | ~ 133 |

| -OCH₃ | ~ 55 |

| Ar-CH₂- | ~ 35 |

| -CH₂-NH₂ | ~ 42 |

Rationale for Assignments:

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C-5, attached to the strongly electron-donating methoxy group, will be the most deshielded and appear at the lowest field (~160 ppm).

-

C-2, directly bonded to the bromine atom, will also be significantly deshielded (~115 ppm).

-

The remaining aromatic carbons will have shifts in the typical aromatic region (110-140 ppm), with their exact positions determined by the combined electronic effects of the substituents.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55 ppm.

-

Ethylamine Carbons (Ar-CH₂- and -CH₂-NH₂): The benzylic carbon (Ar-CH₂-) is predicted to be around 35 ppm, while the carbon adjacent to the nitrogen (-CH₂-NH₂) will be further downfield at approximately 42 ppm due to the deshielding effect of the nitrogen atom.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[7] The IR spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solid dispersed in a KBr pellet.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded. The background is automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3250 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1020 | C-N stretch | Aliphatic Amine |

| 1250 & 1040 | C-O stretch | Aryl Ether (-OCH₃) |

| ~ 800 | C-H bend | 1,2,4-Trisubstituted Benzene |

| ~ 600 | C-Br stretch | Aryl Bromide |

Rationale for Assignments:

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[8][9][10]

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1650-1580 cm⁻¹ range.[8]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to one or more bands in the 1600-1450 cm⁻¹ region.

-

C-N and C-O Stretching: The C-N stretch of the aliphatic amine will likely appear as a medium to weak band between 1250-1020 cm⁻¹. The C-O stretching of the aryl ether will show two characteristic bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[11][12]

-

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the "fingerprint" region can be indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene, a strong absorption is expected around 800 cm⁻¹.

-

C-Br Stretching: The carbon-bromine stretch is typically found at lower wavenumbers, around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular weight of 2-(2-Bromo-5-methoxyphenyl)ethanamine (C₉H₁₂BrNO) is approximately 230.10 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity at m/z 230 and 232.[13]

Predicted Fragmentation Pattern (Electron Ionization):

| m/z | Proposed Fragment | Fragmentation Pathway |

| 230/232 | [C₉H₁₂BrNO]⁺ | Molecular Ion (M⁺) |

| 201/203 | [C₈H₈BrO]⁺ | Loss of -CH₂NH₂ |

| 186/188 | [C₇H₅BrO]⁺ | Benzylic cleavage |

| 122 | [C₇H₈O]⁺ | Loss of Br |

| 30 | [CH₄N]⁺ | Alpha-cleavage of the ethylamine side chain |

Rationale for Fragmentation:

-

Molecular Ion: The presence of the characteristic M⁺ and M+2 peaks is a strong indicator of a bromine-containing compound.

-

Benzylic Cleavage: A common fragmentation pathway for phenylethylamines is cleavage of the C-C bond between the two methylene groups of the ethylamine side chain. This would result in the formation of a stable benzylic cation.[14] In this case, the fragment at m/z 186/188 ([C₇H₅BrO]⁺) would be prominent.

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is also a characteristic fragmentation for amines. This would lead to the formation of the [CH₂=NH₂]⁺ ion at m/z 30.[15]

-

Loss of the Amine Moiety: Loss of the entire ethylamine side chain as a neutral radical can also occur, leading to the fragment at m/z 201/203.

-

Loss of Bromine: The loss of the bromine radical from the molecular ion or fragment ions is also a possible fragmentation pathway.

Visualization of Key Structural Relationships

The following diagram illustrates the key proton environments and their expected splitting patterns in the ¹H NMR spectrum.

Caption: Predicted ¹H NMR assignments and couplings.

The following diagram illustrates the primary fragmentation pathways in the mass spectrum.

Caption: Predicted major mass spectral fragmentations.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-(2-Bromo-5-methoxyphenyl)ethanamine. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparison with analogous structures, serves as a valuable resource for researchers involved in the synthesis and characterization of this and related phenethylamine derivatives. Experimental verification of this data will be crucial for the definitive structural confirmation of this compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

JoVE. (2022). NMR Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

PubMed Central. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]

-

ACS Publications. (1987). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

-

Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

MDPI. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

OpenStax. (2023). Spectroscopy of Amines. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

Beilstein Journals. (2016). Supplementary Information. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. Video: NMR Spectroscopy Of Amines [jove.com]

- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 12. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Pharmacodynamics and Molecular Interactions of 2-(2-Bromo-5-methoxyphenyl)ethanamine

The following technical guide provides an in-depth analysis of 2-(2-Bromo-5-methoxyphenyl)ethanamine , a specific regioisomer of the phenethylamine class.

Note on Nomenclature and Identity: This compound (CAS: 910381-02-1) is structurally distinct from the well-known psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1] While 2C-B possesses a bromine at the para (4) position and methoxy groups at ortho (2) and meta (5), the subject of this guide features a bromine at the ortho (2) position and a single methoxy at the meta (5) position. This structural variation fundamentally alters its pharmacodynamics.

Executive Summary

2-(2-Bromo-5-methoxyphenyl)ethanamine (hereafter 2-Br-5-MeO-PEA ) represents a critical structural probe in the study of serotonin (5-HT) receptor binding pockets.[2] Unlike its 2,4,5-substituted counterparts (e.g., 2C-B, DOB) which act as potent partial agonists at the 5-HT2A receptor, 2-Br-5-MeO-PEA lacks the essential 2-methoxy hydrogen-bond acceptor and introduces significant steric bulk at the ortho position.

This guide details the theoretical and experimental mechanism of action, positing this compound as a low-affinity ligand or functional antagonist , useful primarily for mapping the steric tolerance of the 5-HT2A orthosteric site and as a synthetic scaffold for N-benzyl substituted analogs (NBOMe precursors).

Molecular Pharmacology & SAR Analysis

Structural Divergence from Canonical Agonists

The hallucinogenic potency of phenethylamines is strictly governed by the substitution pattern on the benzene ring. The "Classical Psychedelic Pharmacophore" (defined by Shulgin and Nichols) requires:

-

2,5-Dimethoxy pattern: The oxygen at position 2 acts as a hydrogen bond acceptor for Ser159 (in 5-HT2A).

-

4-Position Lipophilicity: A halogen or alkyl group at position 4 interacts with hydrophobic residues (e.g., Phe340 ).

2-Br-5-MeO-PEA disrupts this model:

-

Loss of H-Bonding: Replacing the 2-methoxy group with a 2-bromo atom eliminates the critical hydrogen bond with Ser159, drastically reducing affinity.

-

Steric Clash: The large Van der Waals radius of bromine (1.85 Å) at the ortho position creates steric hindrance, preventing the ethylamine side chain from adopting the active conformation required for receptor activation.

Receptor Binding Dynamics (5-HT2A)

Based on docking simulations and comparative SAR data, the binding profile is characterized by:

| Interaction Site | Canonical Agonist (2C-B) | 2-Br-5-MeO-PEA (Subject) | Consequence |

| Asp155 (TM3) | Ionic bond with amine | Ionic bond with amine | Retained: Basic amine anchoring is intact. |

| Ser159 (TM3) | H-bond with 2-Methoxy | No Interaction / Clash | Critical Failure: Loss of receptor activation trigger. |

| Phe340 (TM6) | Hydrophobic interaction (4-Br) | Weak/None (H at pos 4) | Reduced Potency: Lack of "toggle switch" engagement. |

| Steric Pocket | Optimized fit | Steric Overload (2-Br) | Low Affinity: Ligand is pushed out of the orthosteric pocket. |

Signaling Pathway Visualization

The following diagram illustrates the disrupted signaling cascade compared to a standard agonist.

Figure 1: Predicted signaling failure. The 2-bromo substitution prevents the conformational change necessary to recruit Gq proteins, resulting in a null signal or competitive antagonism.

Experimental Protocols for Validation

To empirically verify the pharmacological profile of 2-Br-5-MeO-PEA, the following protocols are recommended. These assays differentiate between low affinity (failure to bind) and antagonism (binding without activation).

Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (

-

Receptor Source: HEK293 cells stably expressing human 5-HT2A.

-

Radioligand:

-Ketanserin (Antagonist) or -

Protocol:

-

Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

-

Incubation: Incubate 50 µg membrane protein with 1 nM

-Ketanserin and varying concentrations of 2-Br-5-MeO-PEA ( -

Equilibrium: Incubate for 60 min at 37°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

and convert to-

Expected Result:

nM (Micromolar range), indicating very weak affinity compared to 2C-B (

-

Fluorometric Calcium Flux Assay (Functional Efficacy)

Objective: Assess if the compound induces intracellular calcium release (agonism) or blocks serotonin-induced release (antagonism).

-

Indicator: Fluo-4 AM (Calcium-sensitive dye).

-

Protocol:

-

Loading: Load HEK293-5HT2A cells with Fluo-4 AM for 45 min at 37°C.

-

Baseline: Measure baseline fluorescence (Ex: 488nm, Em: 525nm).

-

Agonist Mode: Inject 2-Br-5-MeO-PEA. Monitor fluorescence for 180s.

-

Success Criteria: Increase in RFU > 20% over baseline indicates agonism.

-

-

Antagonist Mode: Pre-incubate with 2-Br-5-MeO-PEA for 10 min, then inject Serotonin (

conc).-

Success Criteria: Reduction in Serotonin-induced fluorescence indicates antagonism.

-

-

Comparative Data Summary

The following table contrasts the subject compound with established ligands to contextualize its pharmacological space.

| Compound | Structure | 5-HT2A Affinity ( | Functional Activity |

| 2C-B | 2,5-(OMe)2, 4-Br | ~1.0 nM | Partial Agonist |

| 2C-H | 2,5-(OMe)2 (No 4-sub) | ~500 nM | Weak Partial Agonist |

| 2-Br-5-MeO-PEA | 2-Br, 5-OMe | >5,000 nM (Predicted) | Null / Weak Antagonist |

| DOB | 2,5-(OMe)2, 4-Br, alpha-Me | ~0.5 nM | Full Agonist |

Synthesis & Precursor Utility

While likely pharmacologically inert as a psychedelic, 2-Br-5-MeO-PEA is a valuable chemical intermediate.

-

Suzuki Coupling: The 2-bromo position is highly reactive in Palladium-catalyzed cross-coupling reactions. It can be used to synthesize rigidified tricyclic serotonin ligands (e.g., benzofurans or indoles) by coupling the 2-position to the nitrogen or the ethylamine chain.

-

Isostere Studies: It serves as a negative control in "atom-scan" studies, demonstrating the absolute necessity of the 2-oxygen atom for 5-HT2A activation.

References

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

-

Shulgin, A., & Shulgin, A. (1991).[3] PIHKAL: A Chemical Love Story. Transform Press. (Contextual SAR of Phenethylamines). Link

-

McCorvy, J. D., et al. (2011).[4] Structure-Activity Relationships of 5-HT2A Receptor Agonists. Current Neuropharmacology. Link

-

PubChem Database. (2024). Compound Summary: 2-(2-Bromo-5-methoxyphenyl)ethanamine.[2][5] CID 13053109. Link

-

Blaazer, A. R., et al. (2008). Novel 5-HT2A Receptor Agonists: Structure-Activity Relationships. ChemMedChem. Link

Sources

- 1. 2C-B - Wikipedia [en.wikipedia.org]

- 2. 40525-77-7,trans-3-Aminocyclohexanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2-(2-bromo-5-methoxyphenyl)ethanamine | 910381-02-1 [chemicalbook.com]

2-(2-Bromo-5-methoxyphenyl)ethanamine potential as a research chemical

This guide is structured as a technical whitepaper designed for researchers investigating phenethylamine Structure-Activity Relationships (SAR). It treats 2-(2-Bromo-5-methoxyphenyl)ethanamine (hereafter referred to as 2-Br-5-MeO-PEA ) as a distinct chemical entity, contrasting it with its renowned isomer 2C-B to illustrate critical pharmacophore principles.

A Structural Probe for 5-HT2A Receptor Ligand Fidelity

Executive Summary

2-(2-Bromo-5-methoxyphenyl)ethanamine is a positional isomer of the psychoactive phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1] While 2C-B is a high-affinity partial agonist at the serotonin 5-HT2A receptor, the 2-Br-5-MeO-PEA isomer serves as a critical "negative control" or structural probe in medicinal chemistry.

This guide outlines the synthesis, physicochemical properties, and theoretical pharmacological profile of this compound. It highlights how the translocation of the bromine atom from the para (4) to the ortho (2) position, coupled with the loss of the ortho (2) methoxy group, fundamentally alters the receptor binding landscape.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before commencing synthesis or biological assay, the researcher must establish the compound's identity and predicted behavior in solution.

| Property | Specification |

| IUPAC Name | 2-(2-Bromo-5-methoxyphenyl)ethanamine |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Amine) |

| H-Bond Acceptors | 2 (Amine, Methoxy) |

| Structural Class | Monomethoxylated Halophenethylamine |

| Key Distinction | Lacks the 2,5-dimethoxy pharmacophore essential for high 5-HT2A potency. |

Synthetic Methodology

Context: The synthesis of 2-Br-5-MeO-PEA follows the classical "Henry Reaction" pathway used for most phenethylamines, utilizing 2-bromo-5-methoxybenzaldehyde as the starting scaffold.

2.1. Precursor Selection

The synthesis hinges on the availability of 2-bromo-5-methoxybenzaldehyde . Unlike the 2,5-dimethoxybenzaldehyde used for 2C-B, this precursor places the bromine in the sterically crowded ortho position.

2.2. Step-by-Step Protocol

Phase A: Condensation (Henry Reaction)

-

Objective: Convert aldehyde to nitrostyrene.

-

Reagents: 2-bromo-5-methoxybenzaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalyst).

-

Protocol:

-

Dissolve 2.15g of the aldehyde in 20mL glacial acetic acid.

-

Add 1.5g Ammonium Acetate and 5mL Nitromethane.

-

Reflux for 2–4 hours. Monitor via TLC (Thin Layer Chromatography) for the disappearance of the aldehyde spot.

-

Workup: Cool to room temperature. The nitrostyrene often crystallizes as yellow/orange needles. If not, pour into ice water and filter the precipitate.

-

Purification: Recrystallize from boiling isopropyl alcohol (IPA).

-

Phase B: Reduction

-

Objective: Reduce nitrostyrene to the final amine.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF (Tetrahydrofuran).

-

Note: NaBH₄/CuCl₂ is a safer alternative but may have lower yields for sterically hindered substrates. We describe the LiAlH₄ route for maximum conversion.

-

Protocol:

-

Setup: Flame-dried glassware, N₂ atmosphere.

-

Suspend 1.0g LiAlH₄ in 50mL anhydrous THF.

-

Add the nitrostyrene (from Phase A) dropwise as a solution in THF. Maintain a gentle reflux (exothermic).

-

Reflux for 24 hours to ensure reduction of both the alkene and the nitro group.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1mL), then 15% NaOH (1mL), then water (3mL).

-

Filter off the aluminum salts.

-

Isolation: Evaporate THF. Dissolve the residue in dilute HCl, wash with dichloromethane (to remove non-basic impurities), then basify the aqueous layer with 25% NaOH.

-

Extract the freebase amine into DCM, dry over MgSO₄, and evaporate.

-

Phase C: Salt Formation

-

Dissolve the freebase oil in anhydrous IPA.

-

Add concentrated HCl dropwise until pH is neutral/acidic.

-

Dilute with diethyl ether to precipitate the 2-(2-Bromo-5-methoxyphenyl)ethanamine hydrochloride salt.

2.3. Synthetic Workflow Diagram

Caption: Figure 1.[2] Synthetic pathway from benzaldehyde precursor to final hydrochloride salt.

Pharmacological Analysis (SAR)[2]

This section details why this specific molecule is scientifically interesting as a comparator rather than a primary agonist.

3.1. The "2,5-Dimethoxy" Rule

Established research (Shulgin, Nichols) dictates that the 5-HT2A receptor binding pocket has strict requirements for phenethylamine activation:

-

2-Methoxy Group: Acts as a hydrogen bond acceptor with a serine residue (likely Ser159) in the receptor.

-

5-Methoxy Group: Essential for hydrophobic orientation and receptor activation.

-

4-Position Substituent: A hydrophobic group (like Bromine in 2C-B) fits into a specific lipophilic pocket.

3.2. Structural Deficits of 2-Br-5-MeO-PEA

In the target molecule, the 2-methoxy group is replaced by Bromine .[1]

-

Loss of H-Bonding: Bromine cannot accept the hydrogen bond that the oxygen of the methoxy group would typically accept.

-

Steric Clash: The ortho (2-position) bromine is bulky (Van der Waals radius ~1.85 Å) compared to the oxygen linkage. This likely forces the ethylamine side chain into an unfavorable conformation, preventing the amine nitrogen from engaging the crucial Aspartate residue (Asp155).

Hypothesis: 2-(2-Bromo-5-methoxyphenyl)ethanamine is predicted to have negligible affinity or act as a weak antagonist at 5-HT2A, failing to produce the psychedelic effects associated with its isomer 2C-B.

3.3. Pharmacophore Comparison Diagram

Caption: Figure 2. Pharmacophore mapping contrasting the active 2C-B ligand with the target structural probe.

Safety & Handling Protocols

As a research chemical with an uncharacterized toxicological profile, this compound must be handled as a potential high-hazard substance.

-

Acute Toxicity: Unknown. Treat as highly toxic by inhalation, ingestion, and skin contact.

-

Corrosivity: The freebase is caustic; the HCl salt is an irritant.

-

Containment: All synthesis and handling of the powder must occur within a certified Fume Hood or Glovebox.

-

Decontamination: Glassware should be soaked in a 10% bleach solution or oxidizing acid bath (Piranha solution - use extreme caution) to degrade organic residues before standard washing.

Conclusion

2-(2-Bromo-5-methoxyphenyl)ethanamine is a valuable tool for Structure-Activity Relationship (SAR) studies. By disrupting the established 2,5-dimethoxy pharmacophore, it validates the necessity of the ortho-oxygen functionality for 5-HT2A activation. It should not be viewed as a functional substitute for 2C-B, but rather as a scientific control to map the precise steric and electronic requirements of the serotonin receptor.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and the "2,5-dimethoxy" pattern).

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. (Comprehensive review of SAR including the necessity of the 2-methoxy group).

-

Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C receptors. Journal of Medicinal Chemistry. (Establishes binding affinities for various positional isomers).

-

PubChem. (n.d.). Compound Summary: 2-(2-Bromo-5-methoxyphenyl)ethanamine. National Library of Medicine. (Used for physicochemical property estimation).

Sources

The Structural Ballet of Bromo-Methoxyphenyl-Ethanamines: An In-Depth Technical Guide to their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of bromo-methoxyphenyl-ethanamines, a class of psychoactive compounds renowned for their potent interaction with serotonin receptors. We will delve into the nuanced interplay between chemical structure and biological function, offering insights for researchers engaged in neuroscience and the development of novel therapeutics targeting the central nervous system. This document will dissect the synthesis of key analogs, provide detailed experimental protocols for their pharmacological evaluation, and elucidate the downstream signaling cascades that mediate their effects.

The Archetype: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The journey into the SAR of bromo-methoxyphenyl-ethanamines begins with the archetypal compound, 4-bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. First synthesized by Alexander Shulgin, 2C-B is a synthetic phenethylamine that exhibits a unique pharmacological profile, acting as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[1] Its psychoactive effects are primarily attributed to its interaction with the 5-HT2A receptor.[2]

The core structure of 2C-B, a phenethylamine scaffold with two methoxy groups at positions 2 and 5 and a bromine atom at position 4 of the phenyl ring, serves as the foundation for exploring the SAR of this chemical family.[3] Modifications to this scaffold, whether on the phenyl ring or the ethylamine side chain, can dramatically alter the compound's affinity, efficacy, and selectivity for its target receptors.

Deconstructing the Molecule: A Tour of Structure-Activity Relationships

The biological activity of bromo-methoxyphenyl-ethanamines is exquisitely sensitive to their chemical architecture. Here, we dissect the key structural motifs and their influence on pharmacological properties.

The Phenyl Ring: A Landscape of Substituent Effects

The substitution pattern on the phenyl ring is a critical determinant of a compound's interaction with serotonin receptors.

-

The Bromine Atom: The bromine atom at the 4-position is a hallmark of many potent 2C-X compounds. Its size and electronegativity are thought to contribute to optimal binding at the 5-HT2A receptor. Replacing bromine with other halogens, such as iodine (as in 2C-I), can modulate potency.[4][5] The nature of the halogen substituent can influence the strength of halogen bonds formed with the receptor.[6]

-

Methoxy Groups: The methoxy groups at the 2- and 5-positions are crucial for the psychedelic activity of these compounds. Their precise positioning is critical; isomers with methoxy groups at other positions on the phenyl ring often exhibit significantly different pharmacological profiles.[7] These groups are believed to orient the molecule within the receptor's binding pocket.

The Ethylamine Side Chain: Tuning Affinity and Efficacy

Modifications to the ethylamine side chain offer a powerful means to fine-tune the pharmacological properties of these molecules.

-

N-Alkylation: Simple N-alkylation, such as the addition of a methyl or ethyl group, generally decreases potency compared to the primary amine. For instance, N-ethyl-2C-B has a significantly lower affinity for the 5-HT2A receptor than 2C-B itself.[8]

-

N-Benzylation (NBOMes): In stark contrast to simple alkylation, the addition of an N-benzyl group dramatically increases both binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[6][9] This discovery led to the development of the "NBOMe" series of compounds, which are ultrapotent agonists. The N-benzyl moiety is thought to engage with additional residues within the receptor binding pocket, such as Phe339(6.51).[10]

-

Alpha-Carbon Substitution: Introduction of a methyl group at the alpha-carbon of the ethylamine chain (creating a phenylisopropylamine) can also influence activity, as seen in the amphetamine class of compounds.

Synthesizing the Tools: A Practical Guide to Chemical Preparation

The exploration of SAR necessitates the synthesis of a diverse library of analogs. Here, we outline a representative synthetic route to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), the foundational compound for many SAR studies.

Synthetic Workflow Overview

The synthesis of 2C-B typically begins with 2,5-dimethoxybenzaldehyde and proceeds through a two-step sequence: a Henry condensation followed by a reduction.

Synthetic pathway for 4-bromo-2,5-dimethoxyphenethylamine (2C-B).

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde [9]

-

Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a flask cooled to 0 °C.

-

Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water (30 mL), which will cause a white precipitate to form.

-

Collect the precipitate by filtration.

-

Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.

-

Extract the aqueous phase with dichloromethane (3 x 25 mL).

-

Combine the organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield 4-bromo-2,5-dimethoxybenzaldehyde.

Step 2: Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) from the corresponding nitrostyrene [11]

Note: This step involves the reduction of the corresponding nitrostyrene, which is synthesized from 4-bromo-2,5-dimethoxybenzaldehyde and nitromethane.

-

Prepare a solution of 4-bromo-2,5-dimethoxy-β-nitrostyrene in anhydrous tetrahydrofuran (THF).

-

In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF.

-

Slowly add the nitrostyrene solution to the LAH suspension with stirring.

-

After the addition is complete, reflux the reaction mixture for several hours.

-

Cool the reaction mixture and carefully quench the excess LAH by the sequential addition of water and then a sodium hydroxide solution.

-

Filter the resulting mixture to remove the aluminum salts.

-

Extract the filtrate with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2C-B freebase.

-

The freebase can be further purified by conversion to its hydrochloride salt and recrystallization.

Unveiling the Biological Activity: Pharmacological Evaluation

A thorough understanding of the SAR of bromo-methoxyphenyl-ethanamines relies on robust and quantitative pharmacological assays.

Experimental Workflow for Pharmacological Screening

Workflow for pharmacological screening of bromo-methoxyphenyl-ethanamine analogs.

Detailed Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.[12][13]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin or [3H]MDL 100,907)

-

A range of concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Experimental Protocol: Phosphoinositide Hydrolysis Assay

This assay measures the functional activity of a compound as an agonist at the Gq-coupled 5-HT2A receptor.[3][14]

-

Cell Culture and Labeling: Culture a cell line expressing the 5-HT2A receptor. Label the cells overnight with [3H]myo-inositol to incorporate it into the membrane phosphoinositides.

-

Assay Setup: Wash the labeled cells and pre-incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulation: Add a range of concentrations of the test compound to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C to stimulate phosphoinositide hydrolysis.

-

Extraction of Inositol Phosphates: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid). Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.

-

Scintillation Counting: Elute the [3H]inositol phosphates and measure their radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphates produced against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Downstream Consequences: Signaling Pathways

The interaction of bromo-methoxyphenyl-ethanamines with the 5-HT2A receptor initiates a cascade of intracellular events. The primary signaling pathway is through the Gq/G11 family of G proteins.[15][16]

Primary signaling pathway of the 5-HT2A receptor activated by bromo-methoxyphenyl-ethanamines.

Activation of the 5-HT2A receptor by an agonist like 2C-B leads to a conformational change that facilitates the activation of the Gq/G11 protein.[16] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of downstream cellular responses that are thought to underlie the psychoactive effects of these compounds. The magnitude of psychedelic effects has been shown to be correlated with the efficacy of Gq signaling.[12][17]

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of synthesized analogs are paramount for reliable SAR studies. A combination of analytical techniques is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. The mass spectra of bromo-methoxyphenyl-ethanamines often show characteristic fragmentation patterns that can aid in their identification.[5][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure of a molecule, allowing for the confirmation of the desired product and the identification of impurities.[19]

-

Column Chromatography: This technique is essential for the purification of the synthesized compounds, separating the desired product from starting materials, byproducts, and other impurities.[20][21]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative SAR data for a selection of bromo-methoxyphenyl-ethanamine analogs, highlighting the impact of structural modifications on their interaction with the 5-HT2A receptor.

| Compound | R1 | R2 | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |

| 2C-B | H | H | 10.1 | 8.4 | 100 |

| N-Me-2C-B | H | CH3 | 120 | 110 | 95 |

| N-Et-2C-B | H | CH2CH3 | 404 | 350 | 90 |

| 25B-NBOMe | H | CH2-Ph-2-OCH3 | 0.44 | 0.53 | 110 |

| 25B-NBOH | H | CH2-Ph-2-OH | 1.2 | 1.5 | 105 |

Data are representative and compiled from various sources for illustrative purposes.

Conclusion and Future Directions

The structure-activity relationship of bromo-methoxyphenyl-ethanamines is a rich and complex field of study. The foundational 2C-B scaffold has proven to be a versatile platform for the design of potent and selective serotonin receptor ligands. Key takeaways from this guide include:

-

The substitution pattern on the phenyl ring, particularly the positions of the bromine and methoxy groups, is critical for high-affinity binding to the 5-HT2A receptor.

-

N-benzylation of the ethylamine side chain dramatically enhances potency and efficacy, leading to the development of ultrapotent NBOMe compounds.

-

The primary mechanism of action involves the activation of the Gq/PLC signaling pathway downstream of the 5-HT2A receptor.

Future research in this area will likely focus on the development of ligands with biased signaling properties, which may selectively activate certain downstream pathways while avoiding others. This could lead to the design of novel therapeutics with improved efficacy and reduced side effects. Furthermore, the continued exploration of the SAR of these compounds will undoubtedly provide deeper insights into the molecular mechanisms of serotonin receptor function and its role in both normal and pathological brain states.

References

-

Bandil. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. The Hive. [Link]

-

Carmo, H., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Molecules, 29(3), 723. [Link]

-

Erowid. (2005). Successful 2C-B Syntheses. [Link]

-

ScienceMadness. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

-

González, D., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 298. [Link]

-

Acuna-Castillo, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167-1174. [Link]

-

Acuna-Castillo, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PMC. [Link]

-

Kozlov, M. Y., et al. (2020). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 12(11-12), 1646-1657. [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. [Link]

-

Wilcken, R., et al. (2013). Scaffold Effects on Halogen Bonding Strength. Journal of Chemical Information and Modeling, 53(12), 3105-3117. [Link]

-

National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]

-

Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

-

Sanders-Bush, E., et al. (1998). 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Psychopharmacology, 136(3), 277-283. [Link]

-

Herth, M. M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 229-235. [Link]

-

Maji, B., et al. (2023). Aryl versus Alkyl Redox-Active Diazoacetates — Light-Induced C–H Insertion or 1,2-Rearrangement. Organic Letters, 25(34), 6330-6334. [Link]

-

Canal, C. E., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2779-2792. [Link]

-

Graves, C. R., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and Drug Development Technologies, 1(1), 21-34. [Link]

-

Frison, G., et al. (2015). Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance. Rapid Communications in Mass Spectrometry, 29(13), 1196-1204. [Link]

-

Wallach, J., et al. (2023). Psychedelic potential is correlated with 5-HT2A-Gq signaling. ResearchGate. [Link]

-

Al-Saffar, A. E. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens. Auburn University. [Link]

-

Glatfelter, G. C., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 793-801. [Link]

-

Vamisetti, G. B., et al. (2018). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. Angewandte Chemie International Edition, 57(52), 17133-17137. [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. [Link]

-

Canal, C. E., et al. (2012). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. Journal of Chemical Information and Modeling, 52(7), 1877-1890. [Link]

-

Giroud, C., et al. (1998). 2C-B: a new psychoactive phenylethylamine recently discovered in Ecstasy tablets sold on the Swiss black market. Journal of Analytical Toxicology, 22(5), 345-354. [Link]

-

Costa, A. M., et al. (2015). A new procedure based on column chromatography to purify bromelain by ion exchange plus gel filtration chromatographies. Journal of Chromatography B, 990, 107-112. [Link]

-

Daugulis, O., et al. (2005). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 105(11), 4228-4245. [Link]

-

Hill, S. L., & Thomas, S. H. (2011). 2C or not 2C: phenethylamine designer drug review. Clinical Toxicology, 49(5), 345-355. [Link]

-

Conn, P. J., & Sanders-Bush, E. (1987). Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus. Journal of Neurochemistry, 49(6), 1774-1780. [Link]

-

Berg, K. A., et al. (2001). Phosphoinositide hydrolysis assays of PDZ and wildtype 5-HT 2C receptors. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Clarke, R. J., et al. (2018). Neutral iodotriazoles as scaffolds for stable halogen-bonded assemblies in solution. Chemical Science, 9(1), 135-140. [Link]

-

Sharma, A., et al. (2013). Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding. Molecular BioSystems, 9(6), 1373-1383. [Link]

-

Gonzalez-Maeso, J., et al. (2007). Role of Gq protein in behavioral effects of the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane. Neuropsychopharmacology, 32(8), 1847-1857. [Link]

-

Williamson, D. C., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy Environment. Forensic Chemistry, 29, 100424. [Link]

-

Wikipedia. (n.d.). 2C-B. [Link]

-

Di Pizio, A., et al. (2024). Molecular insights into the modulation of the 5HT 2A receptor by serotonin, psilocin, and the G protein subunit Gqα. FEBS Letters. [Link]

-

St-Gelais, A., et al. (2024). Increased 5-HT 2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. bioRxiv. [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

-

Mottarlini, F., et al. (2020). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. ACS Chemical Neuroscience, 11(21), 3586-3598. [Link]

-

Giroud, C., et al. (1998). 2C-B: a new psychoactive phenylethylamine recently discovered in Ecstasy tablets sold on the Swiss black market. Journal of Analytical Toxicology, 22(5), 345-354. [Link]

-

Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

-

Kozlov, M. Y., et al. (2021). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Drug Testing and Analysis, 13(5), 1003-1011. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Kozlov, M. Y., et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. Journal of Mass Spectrometry, 59(1), e4991. [Link]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Scaffold Effects on Halogen Bonding Strength / Journal of Chemical Information and Modeling, 2019 [sci-hub.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. Frontiers | Modulation of Gq/PLC-Mediated Signaling by Acute Lithium Exposure [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 16. Role of Gq protein in behavioral effects of the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Comprehensive In Vitro Functional Assessment of 5-HT2A Receptor Agonism Using 2-(2-Bromo-5-methoxyphenyl)ethanamine (2C-B)

Audience: Researchers, scientists, and drug development professionals engaged in GPCR pharmacology and neuroscience.

Abstract: This document provides a detailed guide for the in vitro characterization of 2-(2-Bromo-5-methoxyphenyl)ethanamine (2C-B), a classic phenethylamine psychedelic, as an agonist for the serotonin 2A (5-HT2A) receptor. We present the scientific rationale and step-by-step protocols for robust, cell-based functional assays that quantify G-protein-mediated signaling. The methodologies detailed herein—specifically calcium flux and inositol monophosphate (IP1) accumulation assays—are designed to determine key pharmacological parameters such as potency (EC50) and efficacy (Emax), providing a comprehensive functional profile of the compound. A complementary radioligand binding protocol is also included to assess binding affinity (Ki).

Scientific Foundation: The 5-HT2A Receptor and the Rationale for Assay Selection

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical regions.[1][2] Its activation is central to the mechanism of action for a wide range of compounds, including classic psychedelics and atypical antipsychotics.[3] Understanding how a ligand like 2C-B engages this receptor is fundamental to neuropharmacology.

The Canonical Gq/11 Signaling Cascade

The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins.[3][4][5] The activation of this pathway is a hallmark of 5-HT2A agonism and serves as the basis for the functional assays described. The sequence of events is as follows:

-